molecular formula C25H22NP B3370317 N-(Triphenylphosphoranylidene)-m-toluidine CAS No. 35843-75-5

N-(Triphenylphosphoranylidene)-m-toluidine

Cat. No.: B3370317
CAS No.: 35843-75-5
M. Wt: 367.4 g/mol
InChI Key: APAFUCDSCJBJKH-UHFFFAOYSA-N
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Description

N-(Triphenylphosphoranylidene)-m-toluidine is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to an m-toluidine moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of various phosphorus-containing compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylphosphoranylidene)-m-toluidine typically involves the reaction of triphenylphosphine with m-toluidine under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then reacts with m-toluidine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylphosphoranylidene)-m-toluidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of N-(Triphenylphosphoranylidene)-m-toluidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This property makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Triphenylphosphoranylidene)-m-toluidine include:

Uniqueness

This compound is unique due to the presence of the m-toluidine moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reaction pathways is required .

Properties

IUPAC Name

(3-methylphenyl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NP/c1-21-12-11-13-22(20-21)26-27(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAFUCDSCJBJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189390
Record name N-(Triphenylphosphoranylidene)-m-toluidine
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Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35843-75-5
Record name 3-Methyl-N-(triphenylphosphoranylidene)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35843-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Triphenylphosphoranylidene)-m-toluidine
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Record name NSC158470
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Record name N-(Triphenylphosphoranylidene)-m-toluidine
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Record name N-(triphenylphosphoranylidene)-m-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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